8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
Description
8-Ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 1,2,3,4-tetrahydroisoquinoline sulfonyl group and at the 8-position with an ethoxy group. Coumarins are widely studied for their pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities . The ethoxy group at the 8-position likely enhances lipophilicity compared to methoxy or hydroxy analogs, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-2-25-17-9-5-8-15-12-18(20(22)26-19(15)17)27(23,24)21-11-10-14-6-3-4-7-16(14)13-21/h3-9,12H,2,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKXVLIZYHNVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
2.1. Substituents on the Coumarin Core
- 8-Methoxy vs. 8-Ethoxy Coumarins The methoxy analog (8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one) differs only in the alkoxy group at position 6. Methoxy derivatives are generally more metabolically stable due to slower O-demethylation compared to ethoxy groups, which may undergo faster oxidative metabolism .
- 3-Sulfonyl vs. 3-Benzamide Coumarins Compounds like 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide () share the sulfonyl-tetrahydroisoquinoline motif but lack the coumarin scaffold. These benzamide derivatives exhibit Tanimoto similarities >0.7 to coumarin-based compounds, suggesting overlapping pharmacophores for potassium channel inhibition (Kv1.1–1.2) . However, the coumarin core in the target compound may confer distinct electronic and steric properties, influencing target selectivity.
2.2. Tetrahydroisoquinoline Modifications
- 6,7-Dimethoxy-Tetrahydroisoquinoline Derivatives with 6,7-dimethoxy substitutions on the tetrahydroisoquinoline ring (e.g., compound 3h in ) demonstrate enhanced P-gp inhibition (IC50 = 70 nM) due to improved hydrophobic interactions with the protein’s transmembrane domains. The absence of methoxy groups in the target compound may reduce binding affinity but increase selectivity over MRP1 .
- Sulfonyl Linker vs. Polymethylene Spacers In P-gp inhibitors like 7-[4-(6,7-dimethoxy-tetrahydroisoquinoline)butoxy]-3-phenylcoumarin (3s, IC50 = 160–280 nM), flexible polymethylene spacers optimize interactions with the P-gp substrate-binding pocket.
2.3. P-gp Inhibition and MDR Reversal
The target compound’s structural analogs (e.g., 3h, 3u) show nanomolar P-gp inhibition and reverse doxorubicin resistance in cancer cells . While specific data for the ethoxy derivative are unavailable, its sulfonyl-tetrahydroisoquinoline group likely engages critical P-gp residues (e.g., Phe-343, Tyr-310) via π-π stacking and hydrogen bonding. Ethoxy substitution may reduce MRP1 inhibition (SI > 350 for 3k, 3l) by sterically hindering interactions with MRP1’s polar substrate-binding site .
2.4. Drug-Likeness and Physicochemical Properties
- QED Scores: Analogs with sulfonyl-tetrahydroisoquinoline motifs typically score within the drug-like range (QED = 0.5–0.7), balancing lipophilicity and polarity .
- logP : The ethoxy group increases logP (~3.5 estimated) compared to methoxy (logP ~2.8), which may affect solubility and CYP-mediated metabolism .
Data Tables
Table 2. Physicochemical Properties
| Compound | logP | Molecular Weight (g/mol) | H-Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.5 | ~415 | 6 |
| 3h () | 3.1 | 486 | 7 |
| 8-Methoxy Analog () | ~2.8 | ~401 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
